molecular formula C18H19ClSi B14249388 (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane CAS No. 357607-87-5

(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane

Cat. No.: B14249388
CAS No.: 357607-87-5
M. Wt: 298.9 g/mol
InChI Key: BUXNGAKUVHZPIG-UHFFFAOYSA-N
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Description

(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is a chemical compound with the molecular formula C18H19ClSi. It is a silane derivative, characterized by the presence of a benzyl group attached to an indene moiety, along with a chloro and two methyl groups attached to silicon. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane typically involves the reaction of 3-benzyl-1H-indene with chlorodimethylsilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Solvent: Anhydrous solvents like toluene or dichloromethane

    Catalyst: Transition metal catalysts such as palladium or platinum complexes

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the indene moiety can lead to the formation of indane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (3-Benzyl-1H-inden-1-yl)(dimethylamino)silane, while oxidation with m-CPBA can produce (3-Benzyl-1H-inden-1-yl)(dimethylsilanol).

Scientific Research Applications

Chemistry

In chemistry, (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is used as a building block for the synthesis of more complex molecules

Biology

Medicine

In medicine, silane compounds are investigated for their potential use in developing new pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, such as silicone-based polymers and resins. These materials find applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane involves its ability to undergo various chemical transformations, which can be exploited in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in substitution reactions, the chloro group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • (3-Benzyl-1H-inden-1-yl)(dimethylamino)silane
  • (3-Benzyl-1H-inden-1-yl)(dimethylsilanol)
  • (3-Benzyl-1H-inden-1-yl)(dimethylthio)silane

Uniqueness

(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is unique due to the presence of the chloro group, which provides a versatile handle for further functionalization

Properties

CAS No.

357607-87-5

Molecular Formula

C18H19ClSi

Molecular Weight

298.9 g/mol

IUPAC Name

(3-benzyl-1H-inden-1-yl)-chloro-dimethylsilane

InChI

InChI=1S/C18H19ClSi/c1-20(2,19)18-13-15(12-14-8-4-3-5-9-14)16-10-6-7-11-17(16)18/h3-11,13,18H,12H2,1-2H3

InChI Key

BUXNGAKUVHZPIG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)Cl

Origin of Product

United States

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